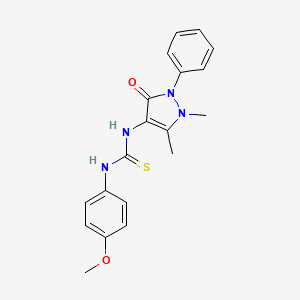

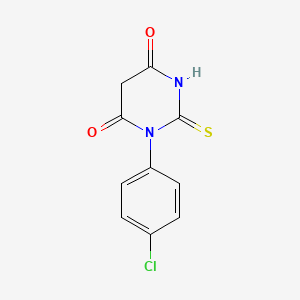

巴比妥酸,1-(对氯苯基)-2-硫代-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barbituric acid is a versatile lead molecule for designing potential bioactive agents. A large number of 5-substituted barbituric acid derivatives have been reported to exhibit a broad spectrum of biological activities like anticonvulsant , anaesthetic , antiparkinsonian , sedative, and hypnotic activities .

Synthesis Analysis

A series of spiro-barbiturates has been synthesized using an appropriate synthetic route and characterized by elemental analyses and spectral data . All the synthesized compounds were screened in vivo for their anticonvulsant activity and acute toxicity .Molecular Structure Analysis

The chemical structures of the synthesized compounds were confirmed by UV, IR, and H1 NMR spectral data and elemental analysis .Chemical Reactions Analysis

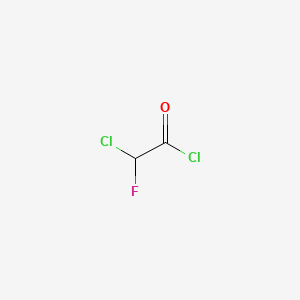

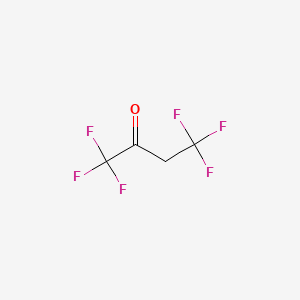

The starting compounds, divinylketones, were prepared by the reaction of acetone and substituted aldehydes . These compounds, on Michael addition with barbituric acid, form spiro-barbiturates, which on reaction with hydroxylamine hydrochloride form ketoximes .科学研究应用

有机合成应用

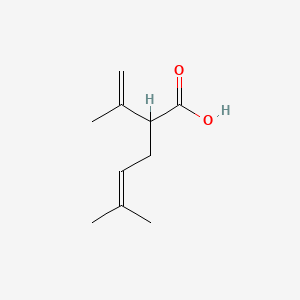

巴比妥酸衍生物在有机合成中至关重要,可用作构建多杂环、天然和药物化合物以及有机传感器的构件。它们在多组分反应中的用途已被强调,展示了它们在合成复杂有机结构方面的多功能性 (Ziarani 等人,2021)。此外,它们通过与糖和苯胺反应,促进了稠合杂环及其药理学上重要的 5-取代衍生物的合成,展示了它们在药物化学中的重要性 (Gupta & Khare,2017)。

药用应用

包括硫代巴比妥酸盐在内的巴比妥酸衍生物表现出广泛的生物活性。它们已被合成和评估为黄嘌呤氧化酶抑制剂、抗氧化剂、抗菌剂和抗增殖化合物。它们在治疗感染和癌症方面的潜力突出了它们在药物发现和开发中的重要性 (Figueiredo 等人,2018)。

材料科学和催化

巴比妥酸衍生物已被探索用作催化剂和制备材料。牛磺酸是一种生物有机催化剂,已被用于在水介质中合成具有生物活性的巴比妥酸和硫代巴比妥酸衍生物,展示了一种对化学合成友好的方法 (Daneshvar 等人,2018)。此外,这些衍生物因其电荷转移特性而受到研究,这对于开发新材料和技术很重要 (Al-Saif 等人,2019)。

作用机制

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors in the body

Mode of Action

It’s known that many compounds with similar structures exhibit their effects by interacting with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

Similar compounds have been reported to have various pharmacokinetic properties

Result of Action

Similar compounds have been reported to have various biological effects

Action Environment

It’s known that environmental factors can significantly influence the action of many compounds

未来方向

属性

IUPAC Name |

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGXXLFWASGHBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183123 |

Source

|

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28921-30-4 |

Source

|

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)